molecular formula C13H13Cl2F3N2 B2954948 Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride CAS No. 1951440-02-0

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride

Cat. No.: B2954948
CAS No.: 1951440-02-0
M. Wt: 325.16
InChI Key: XDBRWHWBMGOCJL-UHFFFAOYSA-N
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Description

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride is a synthetic organic compound featuring a pyridine ring substituted at the 3-position and a 4-(trifluoromethyl)phenyl group linked via a methanamine backbone. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmacological and chemical research. The trifluoromethyl (–CF₃) group confers metabolic stability and lipophilicity, while the pyridine moiety may facilitate hydrogen bonding in biological systems .

Properties

IUPAC Name

pyridin-3-yl-[4-(trifluoromethyl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2.2ClH/c14-13(15,16)11-5-3-9(4-6-11)12(17)10-2-1-7-18-8-10;;/h1-8,12H,17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBRWHWBMGOCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C2=CC=C(C=C2)C(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride (CAS: 1951440-02-0) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C13H13Cl2F3N2
  • Molecular Weight : 325.16 g/mol
  • IUPAC Name : this compound
  • Chemical Structure : The compound features a pyridine ring substituted at the 3-position with a methanamine group and at the 4-position with a trifluoromethyl group.

The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its binding affinity to various biological targets .

This compound is believed to interact with specific enzymes and receptors, influencing their activity. The trifluoromethyl group can enhance binding affinity, while the methanamine moiety may facilitate hydrogen bonding and electrostatic interactions. This dual functionality positions the compound as a candidate for enzyme inhibition studies .

Enzyme Inhibition

Research indicates that compounds structurally similar to this compound exhibit inhibitory effects on various enzymes. Notably, some derivatives have been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation . This suggests that this compound may possess similar inhibitory properties.

Antiparasitic Activity

In vitro studies have demonstrated that related compounds exhibit activity against malaria parasites, specifically targeting PfATP4, a sodium pump crucial for parasite survival. Modifications to the chemical structure have been shown to balance aqueous solubility and metabolic stability while maintaining antiparasitic efficacy .

Case Studies

  • Antimalarial Activity : A study focused on optimizing dihydroquinazolinone derivatives highlighted that structural modifications could enhance activity against asexual stage malaria parasites. The findings indicated that certain analogs could significantly reduce parasitemia in mouse models .
  • IDO Inhibition : Another investigation into similar compounds revealed their potential in modulating immune responses through IDO inhibition, which could be beneficial in cancer therapy by enhancing T-cell responses .

Comparative Analysis

A comparative analysis of this compound with related compounds reveals its unique advantages:

CompoundTarget EnzymeIC50 (μM)Notes
Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanamineIDOTBDPotential immune modulation
Dihydroquinazolinone analogPfATP40.010High efficacy against malaria
Other pyridine derivativesVariousVariesGeneral enzyme inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride with structurally or functionally related compounds, based on evidence:

Compound Name Key Structural Features Molecular Weight (g/mol) CAS Number Key Differences
This compound Pyridin-3-yl + 4-(trifluoromethyl)phenyl + methanamine dihydrochloride ~320–340 (estimated) Not explicitly listed Reference compound; combines phenyl and pyridine substituents with –CF₃ group.
(4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride Pyridin-3-yl with –CF₃ at position 4 + methanamine hydrochloride 212.60 1185138-23-1 Lacks the 4-(trifluoromethyl)phenyl group; substituents are on pyridine only.
2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride Pyridin-3-yl + methoxy-aniline + dihydrochloride 259.70 EN300-170915 Aniline ring with methoxy group instead of –CF₃ phenyl; altered electronic effects.
[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine hydrochloride Oxazole ring with –CF₃ at position 2 + methanamine hydrochloride 202.56 MDLMFCD17078842 Oxazole core instead of pyridine; smaller molecular weight.
3-(Pyridin-2-yl)aniline dihydrochloride Pyridin-2-yl + aniline + dihydrochloride Not listed 18471-73-3 Pyridine substitution at position 2; lacks –CF₃ group.
N-Methyl-1-(pyridin-3-yl)methanamine Pyridin-3-yl + methylamine (no –CF₃ or phenyl groups) Not listed 15889-32-4 Simpler structure; lacks aromatic phenyl and –CF₃ substituents.

Key Observations:

Structural Complexity : The target compound’s combination of pyridin-3-yl and 4-(trifluoromethyl)phenyl groups distinguishes it from simpler analogs like N-Methyl-1-(pyridin-3-yl)methanamine, which lacks aromatic and –CF₃ substituents .

Pharmacological Implications : The –CF₃ group enhances lipophilicity and metabolic resistance compared to methoxy or unsubstituted analogs (e.g., 2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride) .

Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, a critical factor for bioavailability. This property is shared with analogs like 3-(Pyridin-2-yl)aniline dihydrochloride .

Synthetic Utility : Compounds like [2-(trifluoromethyl)-1,3-oxazol-4-yl]methanamine hydrochloride demonstrate the versatility of –CF₃ in heterocyclic systems but lack the pyridine-phenyl backbone critical for specific receptor interactions .

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